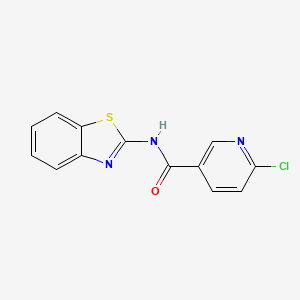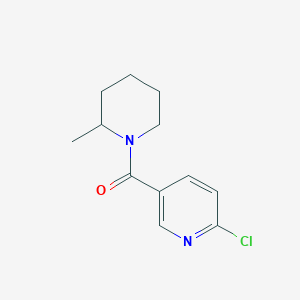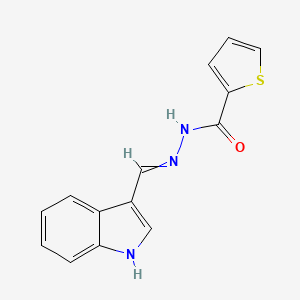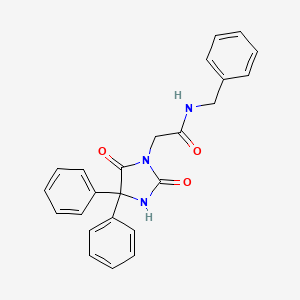![molecular formula C15H17ClN4O B10805767 1-(chloromethyl)-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 757192-73-7](/img/structure/B10805767.png)
1-(chloromethyl)-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-347453 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves organic reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of WAY-347453 is carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to maintain the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-347453 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
WAY-347453 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in inhibiting Glutathione S-Transferase Omega 1, which is involved in cellular detoxification processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-347453 exerts its effects by inhibiting the activity of Glutathione S-Transferase Omega 1. This enzyme plays a crucial role in the detoxification of harmful compounds within cells. By inhibiting this enzyme, WAY-347453 can modulate cellular detoxification pathways and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
WAY-100635: Another compound known for its role as a selective serotonin receptor antagonist.
WAY-267464: Known for its role as an oxytocin receptor agonist.
Uniqueness
WAY-347453 is unique due to its specific inhibition of Glutathione S-Transferase Omega 1, which sets it apart from other compounds with different molecular targets and mechanisms of action.
Properties
CAS No. |
757192-73-7 |
|---|---|
Molecular Formula |
C15H17ClN4O |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C15H17ClN4O/c1-10(2)7-8-19-14(21)11-5-3-4-6-12(11)20-13(9-16)17-18-15(19)20/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
JLDUIAOAHGOFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805686.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B10805696.png)
![N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]phenyl]acetamide](/img/structure/B10805698.png)
![6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10805702.png)
![2-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10805719.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B10805728.png)
![N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B10805735.png)


![4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid](/img/structure/B10805749.png)


